molecular formula C13H18BrNO2 B13593001 tert-butylN-[2-(2-bromoethyl)phenyl]carbamate

tert-butylN-[2-(2-bromoethyl)phenyl]carbamate

Cat. No.: B13593001
M. Wt: 300.19 g/mol
InChI Key: XSCOAMWNMCCMNS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate is a brominated carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to an aromatic ring with a 2-bromoethyl substituent in the ortho position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry, where the bromoethyl group acts as a reactive handle for further functionalization. Its molecular formula is C₁₃H₁₆BrNO₂ (based on analogs in ), with a molecular weight of approximately 314.22 g/mol (inferred from ). The Boc group provides steric protection for amines, while the bromoethyl moiety enables alkylation or cross-coupling reactions, making it valuable in constructing complex molecules .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-7-5-4-6-10(11)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

XSCOAMWNMCCMNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as potassium bisulfate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidized derivatives such as alcohols or carboxylic acids.

    Reduction Products: Reduced forms like amines.

Scientific Research Applications

Chemistry: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated spacers and other functionalized compounds .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. It is used to create molecules that can act as enzyme inhibitors or receptor modulators .

Industry: The compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials that require specific functional groups .

Mechanism of Action

The mechanism of action of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromoethyl group can participate in substitution reactions, while the carbamate moiety can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in synthetic applications .

Comparison with Similar Compounds

tert-Butyl N-[4-(2-Bromoethyl)phenyl]carbamate (CAS 218943-57-8)

  • Structural Difference : The bromoethyl group is in the para position on the phenyl ring (vs. ortho in the target compound).
  • Impact : The para isomer exhibits reduced steric hindrance, enhancing reactivity in nucleophilic substitutions. However, the ortho isomer (target compound) may show slower reaction kinetics due to steric effects in certain synthetic pathways .
  • Applications : Both isomers are used in drug discovery, but the para derivative is more commonly employed in Suzuki-Miyaura couplings due to better accessibility of the reactive site .

tert-Butyl N-[2-(2-Bromophenoxy)ethyl]carbamate (CAS 1204333-53-8)

  • Structural Difference: Contains a bromophenoxyethyl group instead of a bromoethylphenyl group.
  • Impact : The ether oxygen increases polarity (PSA = 51.05 vs. 38.33 for the target compound), improving solubility in polar solvents but reducing membrane permeability .
  • Applications : Preferred in synthesizing ether-linked bioconjugates or surfactants due to its oxygen bridge .

Functional Group Variants

tert-Butyl (2-Bromoethyl)carbamate (CAS 39684-80-5)

  • Structural Difference : Lacks the aromatic phenyl ring, featuring a linear bromoethyl chain.
  • Impact : Higher reactivity in SN2 reactions due to less steric hindrance. The absence of an aromatic ring limits its use in aromatic cross-coupling reactions.
  • Applications : Used as an alkylating agent in peptide synthesis and polymer initiators (e.g., atom transfer radical polymerization) .

tert-Butyl N-{2-[4-(Bromomethyl)phenyl]ethyl}carbamate (CAS 914103-95-0)

  • Structural Difference : Bromomethyl substituent on the phenyl ring vs. bromoethyl in the target compound.
  • Impact : The bromomethyl group is more reactive in alkylation reactions due to shorter chain length and lower steric bulk.
  • Applications : Ideal for rapid functionalization in drug intermediates, such as attaching fluorophores or targeting moieties .

Electronic and Solubility Modifiers

tert-Butyl N-[2-[2-Amino-4-(trifluoromethyl)anilino]ethyl]carbamate (PubChem CID 2773437)

  • Structural Difference : Incorporates a trifluoromethyl group and an aromatic amine.
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability in drug candidates. The aromatic amine allows for hydrogen bonding, improving target binding affinity.
  • Applications : Key intermediate in kinase inhibitors and antiviral agents .

tert-Butyl (2-Chloro-4-nitrophenyl)carbamate (CAS 1060801-16-2)

  • Structural Difference : Contains nitro and chloro substituents on the phenyl ring.
  • Impact : Strong electron-withdrawing groups increase susceptibility to hydrolysis, limiting its use in aqueous environments.
  • Applications : Primarily used in electrophilic aromatic substitution studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent PSA Key Applications
tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate C₁₃H₁₆BrNO₂ ~314.22 Ortho-bromoethyl 38.33 Drug intermediates, cross-coupling
tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate C₁₃H₁₆BrNO₂ ~314.22 Para-bromoethyl 38.33 Suzuki-Miyaura couplings
tert-Butyl (2-bromoethyl)carbamate C₇H₁₄BrNO₂ 224.10 Linear bromoethyl 38.33 Polymerization initiators
tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate C₁₃H₁₈BrNO₃ 316.19 Bromophenoxyethyl 51.05 Surfactants, bioconjugates
tert-Butyl N-[2-[4-(trifluoromethyl)anilino]ethyl]carbamate C₁₅H₂₀F₃N₃O₂ 347.34 Trifluoromethyl, amine 65.98 Kinase inhibitors

Biological Activity

tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a bromoethyl substituent on a phenyl ring, and a carbamate functional group. Its molecular formula is C12H16BrN2O2, with a molecular weight of approximately 288.17 g/mol.

The mechanism of action for tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate involves its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. The bromoethyl group plays a crucial role in this interaction, potentially leading to inhibition or modulation of enzyme activity. The phenyl ring and tert-butyl group enhance the compound's binding affinity and specificity for its targets .

Biological Activity

Research indicates that tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of nitric oxide synthase (NOS), which is involved in the production of nitric oxide in various physiological processes. Inhibition of NOS can have implications for treating cardiovascular diseases and other conditions related to nitric oxide dysregulation .
  • Cellular Effects : In vitro studies have shown that this compound affects cellular pathways by modulating enzyme activity. For example, it has been implicated in altering lipid metabolism through interactions with phospholipase A2 (PLA2) enzymes, which are critical for lipid signaling pathways .

Research Findings and Case Studies

Several studies have evaluated the biological activity of tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate:

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited NOS activity with an IC50 value indicating significant potency. This suggests its potential as a therapeutic agent in conditions where NOS activity needs to be controlled .
  • SAR (Structure-Activity Relationship) Analysis : A comprehensive SAR study highlighted how modifications to the bromoethyl group influence binding affinity at various receptors, including dopamine receptors D2 and D3. This indicates that structural variations can lead to significant differences in biological activity .
  • Toxicological Assessments : Toxicity evaluations have shown that while the compound exhibits promising biological activities, safety assessments are necessary to determine its viability as a drug candidate. Studies indicated moderate toxicity levels in certain cell lines, necessitating further investigation into its safety profile .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant NOS inhibition
Cellular ModulationAltered lipid metabolism
Binding AffinityHigh affinity at D2 and D3 receptors

Table 2: Structure-Activity Relationship Findings

Compound VariationBinding Affinity (Ki nM)Notes
tert-butyl N-[bromomethyl]phenyl carbamate21.8 ± 5.1 (D3)Higher selectivity observed
tert-butyl N-[4-methylphenyl]carbamate>1000 (D2)Low affinity observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common approach involves coupling 2-(2-bromoethyl)aniline with Boc anhydride in the presence of a base (e.g., triethylamine) in dichloromethane. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>95%) can be confirmed by HPLC with a C18 column and UV detection at 254 nm. Contaminants like unreacted precursors are monitored using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet for 9H) and the carbamate carbonyl (δ ~155 ppm in 13C NMR). The bromoethyl moiety shows characteristic splitting patterns (e.g., δ ~3.6 ppm for CH2Br).
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carbamate group.
  • Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C13H18BrNO2, [M+H]+ expected at 308.0521) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture.
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (potential bromide release) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54184 Å) at 100 K can determine bond lengths/angles and intermolecular interactions. For example, the bromoethyl group’s orientation and potential C–H···O hydrogen bonds with the carbamate carbonyl can be visualized. Data refinement using SHELXL (via Olex2 interface) with anisotropic displacement parameters improves accuracy. A typical R factor < 0.05 indicates high reliability .

Q. What strategies address contradictions in reported stability data under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Compare results across studies, noting discrepancies in heating rates (e.g., 10°C/min vs. 5°C/min).
  • Hydrolytic Stability : Monitor Boc group integrity via 1H NMR in D2O at pH 7 and 2. If conflicting data arise, validate using LC-MS to detect tert-butanol byproducts.
  • Statistical Analysis : Use multivariate regression to correlate stability with solvent polarity and humidity .

Q. How are non-covalent interactions in the solid state analyzed for this compound?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer. For tert-butyl carbamates, C–H···O interactions (2.5–3.0 Å) often dominate.
  • Packing Diagrams : Generate using Mercury software to visualize layer stacking and halogen interactions (e.g., Br···π contacts).
  • Energy Frameworks : Calculate interaction energies (E_total) to compare crystal stability across polymorphs .

Q. What computational methods elucidate reaction mechanisms involving this carbamate?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., Boc deprotection) at the B3LYP/6-31G(d) level. Compare activation energies for acid- vs. base-mediated pathways.
  • MD Simulations : Model solvent effects (e.g., DCM vs. THF) on reaction kinetics using GROMACS.
  • NBO Analysis : Identify charge transfer interactions during nucleophilic substitution at the bromoethyl group .

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